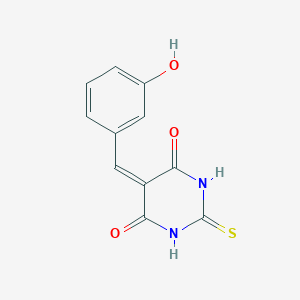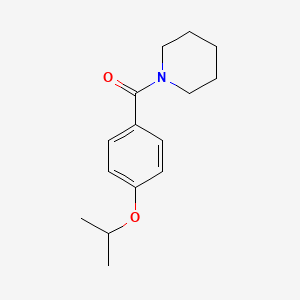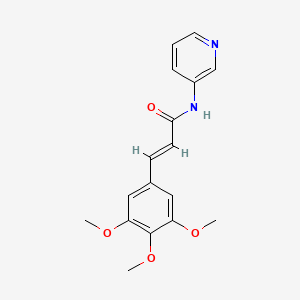![molecular formula C19H16ClN3O2 B5857416 N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5857416.png)
N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide, also known as CQMA, is a chemical compound with potential therapeutic applications. The compound has been extensively studied in scientific research for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Wirkmechanismus
The mechanism of action of N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. The compound has been shown to induce apoptosis in cancer cells, suggesting that it may be an effective anticancer agent. In addition, this compound has been shown to inhibit the growth of fungi and parasites, suggesting that it may be useful in the treatment of fungal and parasitic infections.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. In addition, this compound has been shown to induce the production of reactive oxygen species, which can damage cellular components and induce apoptosis. This compound has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide has several advantages and limitations for use in laboratory experiments. The compound is relatively easy to synthesize and purify, making it readily available for use in experiments. In addition, this compound has been shown to exhibit a broad range of biological activities, making it a potentially useful tool for investigating a variety of biological processes. However, this compound has also been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of interest is the investigation of the compound's potential use in the treatment of neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets.
Synthesemethoden
N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide can be synthesized by reacting 2-chloro-3-quinolinecarbaldehyde with 2-(2-methylphenoxy)acetic acid hydrazide in the presence of acetic acid and ethanol. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide has been extensively studied in scientific research for its potential therapeutic applications. The compound has been shown to exhibit antitumor, antifungal, and antimalarial activities. In addition, this compound has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-13-6-2-5-9-17(13)25-12-18(24)23-21-11-15-10-14-7-3-4-8-16(14)22-19(15)20/h2-11H,12H2,1H3,(H,23,24)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPOIQBGZJYIHL-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC3=CC=CC=C3N=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC3=CC=CC=C3N=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl [(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5857359.png)





![4-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)-1-piperazinecarbothioamide](/img/structure/B5857397.png)



![N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5857449.png)
![N'-[(4-phenylbutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5857455.png)
